Gsk-3/cdk5/cdk2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gsk-3/cdk5/cdk2-IN-1 is an imidazole derivative that functions as an inhibitor of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. This compound is primarily used in scientific research related to cancer and neurodegenerative diseases .
准备方法
The synthetic route for Gsk-3/cdk5/cdk2-IN-1 involves the preparation of an imidazole derivative. The detailed synthetic route and reaction conditions are described in patent WO2002010141A1, example 9a . The compound is typically synthesized in a laboratory setting and is available in various quantities for research purposes .
化学反应分析
Gsk-3/cdk5/cdk2-IN-1 undergoes various types of chemical reactions, including phosphorylation inhibition. It inhibits the phosphorylation of cyclin-dependent kinase 5 peptide substrate with an IC50 of less than about 50 μM . The compound is stable under standard laboratory conditions and is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL .
科学研究应用
Gsk-3/cdk5/cdk2-IN-1 is widely used in scientific research due to its inhibitory effects on cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. It is utilized in studies related to cancer, neurodegenerative diseases, and other conditions involving abnormal kinase activity . The compound has shown potential in stabilizing or reversing neuropathology and cognitive deficits in central nervous system disorders .
作用机制
The mechanism of action of Gsk-3/cdk5/cdk2-IN-1 involves the inhibition of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. These kinases play crucial roles in cell cycle regulation, neuronal functions, and various signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes and potentially provide therapeutic benefits in diseases such as cancer and neurodegenerative disorders .
相似化合物的比较
Gsk-3/cdk5/cdk2-IN-1 is unique due to its ability to inhibit multiple kinases simultaneously. Similar compounds include indirubin derivatives, which also inhibit glycogen synthase kinase-3 and cyclin-dependent kinase 2 . this compound stands out due to its specific inhibitory profile and potential therapeutic applications .
属性
分子式 |
C21H22N4O2 |
---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[1-(3-acetamidocyclobutyl)imidazol-4-yl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(26)23-18-10-19(11-18)25-12-20(22-13-25)24-21(27)9-15-6-7-16-4-2-3-5-17(16)8-15/h2-8,12-13,18-19H,9-11H2,1H3,(H,23,26)(H,24,27) |
InChI 键 |
XJRCZTVFSOVAQW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。